2-(3,4-Difluorophenyl)-2-methylpropanoic acid

説明

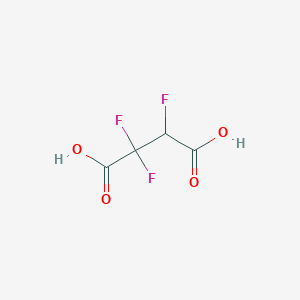

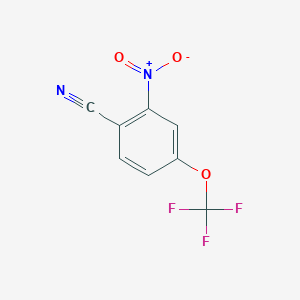

- 2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a chemical compound with the molecular formula C<sub>10</sub>H<sub>10</sub>F<sub>2</sub>O<sub>2</sub> . It belongs to the class of carboxylic acids and contains two fluorine atoms on the phenyl ring.

- This compound is used in various applications, including pharmaceutical research and organic synthesis.

Synthesis Analysis

- The synthesis of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid involves several steps. Each reaction step needs to be optimized individually to develop a scalable and industrially friendly process.

- One-pot reactions can be explored to improve overall yield and efficiency.

Molecular Structure Analysis

- The molecular structure consists of a methyl group attached to the central carbon (propanoic acid) and a difluorophenyl group.

- The cyclopropane ring provides rigidity and influences its chemical properties.

Chemical Reactions Analysis

- 2-(3,4-Difluorophenyl)-2-methylpropanoic acid can participate in various reactions, including Suzuki cross-coupling reactions, esterification, and amidation.

- Its reactivity depends on the functional groups present.

Physical And Chemical Properties Analysis

- Melting point : Approximately 46-50°C (lit.)

- Solubility : Soluble in methanol

- Density : Approximately 1.4 g/cm³

科学的研究の応用

Fluorescence Probes for Reactive Oxygen Species Detection

Research has led to the development of novel fluorescence probes to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase using derivatives of 2-(3,4-difluorophenyl)-2-methylpropanoic acid. These probes are crucial for studying the roles of hROS in biological and chemical applications, offering a way to differentiate hROS from other reactive oxygen species and specifically detect hypochlorite generated in stimulated neutrophils, thus serving as useful tools in biological research (Setsukinai et al., 2003).

Enhancing Polymer Conductivity

The compound has been involved in research focusing on the conformation and aggregation effects in poly(3-hexylthiophene) aggregates doped with charge transfer dopants. This includes studying how these dopants affect polymer packing and electrical properties, essential for optimizing materials for electronic applications (Gao et al., 2013).

Anti-inflammatory Activity

Derivatives of 2-(3,4-difluorophenyl)-2-methylpropanoic acid have been synthesized and evaluated for their anti-inflammatory activity. This research is pivotal in the development of new non-steroidal anti-inflammatory drugs (NSAIDs), showing that some compounds exhibit strong anti-inflammatory activity comparable to ibuprofen without significant gastric lesions, suggesting potential for pharmaceutical development (Dilber et al., 2008).

Lewis Acid in Organic Synthesis

The compound has been used to study tris(pentafluorophenyl)borane's role as a boron Lewis acid in various reactions, including catalytic hydrometallation, alkylations, and aldol-type reactions. This research underlines the compound's utility in stabilizing less favored tautomeric forms and inducing unusual reactions, offering insights into the growing application potential in organic and organometallic chemistry (Erker, 2005).

Chemoselective Fluorination

The chemoselective mono- and difluorination of 1,3-dicarbonyl compounds, including 2-(3,4-difluorophenyl)-2-methylpropanoic acid derivatives, has been achieved, highlighting the method's practicality and convenience for synthesizing fluorinated compounds. This research is significant for developing fluorinated organic molecules with potential applications in pharmaceuticals and agrochemicals (Tang et al., 2019).

Safety And Hazards

- The compound is considered an irritant to the eyes and skin.

- Proper handling and personal protective equipment are essential during its use.

将来の方向性

- Further research can explore its applications in drug development, materials science, or other fields.

- Optimization of synthesis routes and scalability for industrial production can be investigated.

Remember that this analysis is based on available information, and further research may provide additional insights. If you need more detailed information, please consult relevant scientific literature or experts in the field. 🌟

特性

IUPAC Name |

2-(3,4-difluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAOUWGBMHEARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611634 | |

| Record name | 2-(3,4-Difluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)-2-methylpropanoic acid | |

CAS RN |

306761-55-7 | |

| Record name | 3,4-Difluoro-α,α-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306761-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Difluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-A]pyrimidine-7-carbaldehyde](/img/structure/B1612128.png)

![N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B1612138.png)

![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1612142.png)